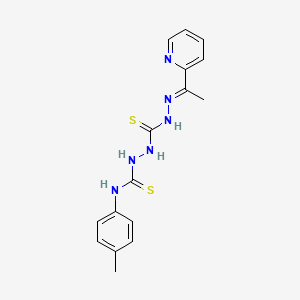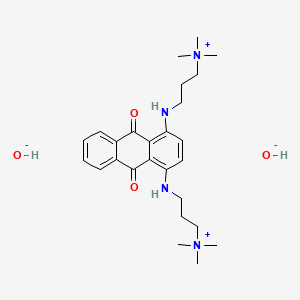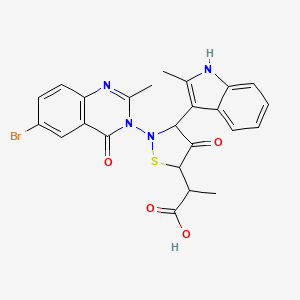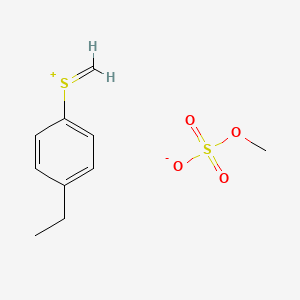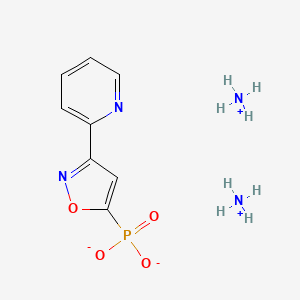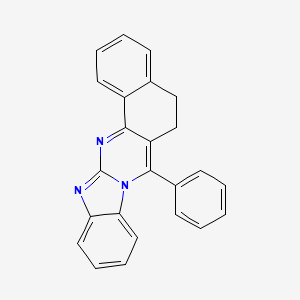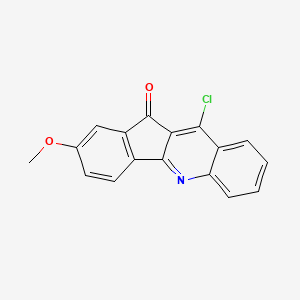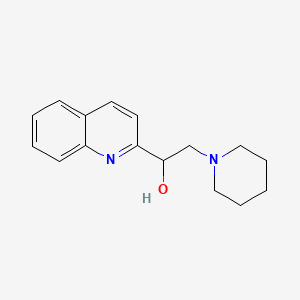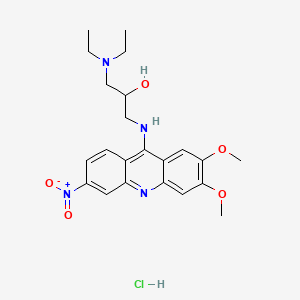
o-(2-(Isopropylamino)propyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2-(Isopropylamino)propyl)phenol hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl and a molecular weight of 229.7463 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Isopropylamino)propyl)phenol hydrochloride typically involves the reaction of o-(2-(Isopropylamino)propyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: o-(2-(Isopropylamino)propyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, o-(2-(Isopropylamino)propyl)phenol hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes .
Mechanism of Action
The mechanism of action of o-(2-(Isopropylamino)propyl)phenol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Isoprenaline: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Zelavespib: Investigated for its potential in treating lymphoma and solid tumors.
Uniqueness: o-(2-(Isopropylamino)propyl)phenol hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
101952-90-3 |
|---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
2-[2-(propan-2-ylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)14;/h4-7,9-10,13-14H,8H2,1-3H3;1H |
InChI Key |
VXUMWYDSGBBVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)CC1=CC=CC=C1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
